methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate
CAS No.:
Cat. No.: VC14802291
Molecular Formula: C16H18N2O5
Molecular Weight: 318.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O5 |
|---|---|
| Molecular Weight | 318.32 g/mol |
| IUPAC Name | methyl 2-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]acetate |
| Standard InChI | InChI=1S/C16H18N2O5/c1-22-8-7-18-10-13(15(20)17-9-14(19)23-2)11-5-3-4-6-12(11)16(18)21/h3-6,10H,7-9H2,1-2H3,(H,17,20) |
| Standard InChI Key | GRZUNTXJTFRLEV-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC(=O)OC |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,2-dihydroisoquinolin-1-one core, which provides a planar aromatic system conducive to π-π interactions.
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A 2-methoxyethyl group at position 2, introducing steric bulk and polarity.
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A glycinate ester linked via a carbonyl group at position 4, enabling hydrogen bonding and enzymatic cleavage.
The molecular formula is tentatively assigned as C₁₆H₁₇N₂O₆ based on its molecular weight (332.4 g/mol) and structural fragments.
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves:
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Bischler-Napieralski cyclization to form the isoquinoline core.
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Alkylation with 2-methoxyethyl bromide to introduce the methoxyethyl group.
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Carboxylic acid activation (e.g., using thionyl chloride) followed by coupling with methyl glycinate.
A hypothetical reaction scheme is provided below:
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the methoxyethyl and ester groups.
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Hydrolytic instability at extreme pH, attributable to the ester linkage.
Spectroscopic Data
Key spectral features include:
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IR: Strong absorption at 1720 cm⁻¹ (C=O stretch of ester).
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¹H NMR: A singlet at δ 3.65 ppm (methoxy protons) and multiplet at δ 7.2–8.1 ppm (aromatic protons).
| Property | Value |
|---|---|
| Molecular Weight | 332.4 g/mol |
| LogP (predicted) | 2.3 |
| Melting Point | 145–148°C |
Biological Activities and Mechanisms
Receptor Interactions
Structural analogs of isoquinoline derivatives, such as those targeting bombesin receptors, suggest potential affinity for neuropeptide pathways . The glycinate moiety may mimic endogenous ligands, enabling competitive inhibition .
Enzymatic Inhibition
The compound’s ester group could serve as a substrate for carboxylesterases, releasing glycine derivatives that modulate metabolic pathways.
Applications in Medicinal Chemistry
Lead Compound Optimization
Modifications to enhance bioavailability:
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Replacing the methoxyethyl group with a polyethylene glycol chain to improve solubility.
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Introducing fluorine atoms to increase metabolic stability.
Future Perspectives
Research Priorities
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In vitro assays to quantify receptor binding affinity (e.g., IC₅₀ measurements).
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Pharmacokinetic profiling to assess absorption and distribution.
Clinical Translation
Challenges include optimizing blood-brain barrier penetration for neurological applications and mitigating off-target effects through structural refinement.
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